molecular formula C18H22N2O2S B4752410 1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine

1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B4752410
M. Wt: 330.4 g/mol
InChI Key: XGSPIJKMCWEVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine, also known as TFMPP, is a synthetic drug that belongs to the class of piperazine compounds. It was first synthesized in the 1970s and has been used as a recreational drug due to its psychoactive effects. However, in recent years, TFMPP has gained attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. Activation of these receptors has been associated with various physiological and behavioral effects, including anxiety, pain perception, and mood regulation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anxiolytic and antinociceptive effects, this compound has been shown to increase locomotor activity and induce hyperthermia in animal models. It has also been shown to alter circadian rhythms and decrease food intake.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its well-defined chemical structure, which allows for precise dosing and reproducibility of results. However, one limitation is its potential for off-target effects, as it interacts with multiple serotonin receptors. Additionally, this compound has been shown to have a narrow therapeutic window, meaning that the dose required for therapeutic effects is close to the dose that causes adverse effects.

Future Directions

There are several future directions for research on 1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use in treating anxiety and pain disorders. Additionally, further investigation into its mechanism of action could lead to the development of more selective serotonin receptor agonists with fewer off-target effects. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could help optimize dosing and minimize adverse effects.

Scientific Research Applications

Several studies have investigated the potential therapeutic applications of 1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine. One study found that this compound has anxiolytic effects in animal models, suggesting its potential use in treating anxiety disorders. Another study found that this compound has antinociceptive effects, indicating its potential use in treating pain.

properties

IUPAC Name

(5-ethylthiophen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-3-16-8-9-17(23-16)18(21)20-12-10-19(11-13-20)14-4-6-15(22-2)7-5-14/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSPIJKMCWEVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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